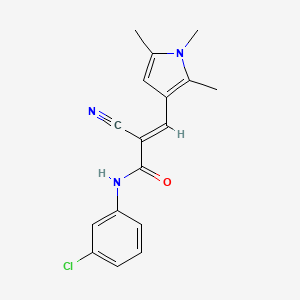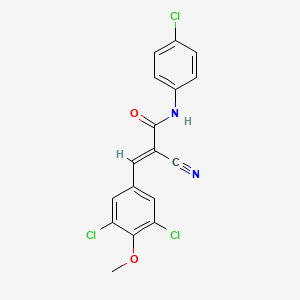
(2E)-N-(4-chlorophenyl)-2-cyano-3-(3,5-dichloro-4-methoxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N~1~-(4-CHLOROPHENYL)-2-CYANO-3-(3,5-DICHLORO-4-METHOXYPHENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides This compound is characterized by the presence of a propenamide group substituted with chlorophenyl, cyano, and methoxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N~1~-(4-CHLOROPHENYL)-2-CYANO-3-(3,5-DICHLORO-4-METHOXYPHENYL)-2-PROPENAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, 3,5-dichloro-4-methoxybenzaldehyde, and a suitable amine.
Condensation Reaction: The aldehydes undergo a condensation reaction with the amine in the presence of a base to form the corresponding imine.
Cyanation: The imine is then subjected to cyanation using a cyanide source, such as sodium cyanide or potassium cyanide, to introduce the cyano group.
Amidation: Finally, the resulting intermediate is treated with an appropriate reagent to form the amide linkage, yielding the target compound.
Industrial Production Methods
Industrial production of (E)-N~1~-(4-CHLOROPHENYL)-2-CYANO-3-(3,5-DICHLORO-4-METHOXYPHENYL)-2-PROPENAMIDE may involve large-scale batch or continuous processes, optimized for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N~1~-(4-CHLOROPHENYL)-2-CYANO-3-(3,5-DICHLORO-4-METHOXYPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The chlorophenyl and methoxyphenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of (E)-N~1~-(4-CHLOROPHENYL)-2-CYANO-3-(3,5-DICHLORO-4-METHOXYPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-N~1~-(4-BROMOPHENYL)-2-CYANO-3-(3,5-DICHLORO-4-METHOXYPHENYL)-2-PROPENAMIDE
- (E)-N~1~-(4-FLUOROPHENYL)-2-CYANO-3-(3,5-DICHLORO-4-METHOXYPHENYL)-2-PROPENAMIDE
Comparison
Compared to similar compounds, (E)-N~1~-(4-CHLOROPHENYL)-2-CYANO-3-(3,5-DICHLORO-4-METHOXYPHENYL)-2-PROPENAMIDE may exhibit unique properties due to the presence of the chloro group, which can influence its reactivity and biological activity
Eigenschaften
Molekularformel |
C17H11Cl3N2O2 |
|---|---|
Molekulargewicht |
381.6 g/mol |
IUPAC-Name |
(E)-N-(4-chlorophenyl)-2-cyano-3-(3,5-dichloro-4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H11Cl3N2O2/c1-24-16-14(19)7-10(8-15(16)20)6-11(9-21)17(23)22-13-4-2-12(18)3-5-13/h2-8H,1H3,(H,22,23)/b11-6+ |
InChI-Schlüssel |
MBTPUAATKMKGFF-IZZDOVSWSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1Cl)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)Cl)Cl |
Kanonische SMILES |
COC1=C(C=C(C=C1Cl)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-ethylhydrazinecarbothioamide](/img/structure/B10888032.png)
![N'~1~-[(5-Chloro-2-hydroxy-3-methoxyphenyl)methylene]-2-cyanoacetohydrazide](/img/structure/B10888034.png)
![methyl (2-{(E)-[(2Z)-3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B10888045.png)
![2-(2-{(Z)-[2-(2-chlorophenyl)hydrazinylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B10888047.png)
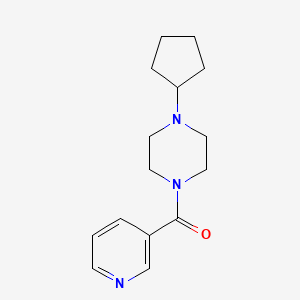
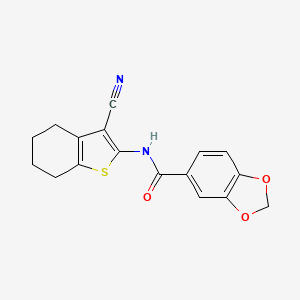
![5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-1-ethyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10888069.png)
![Methyl 3-chloro-5-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10888071.png)
![1-({2-[(4-Butoxybenzoyl)oxy]-1-naphthyl}methyl)-2-naphthyl 4-butoxybenzoate](/img/structure/B10888082.png)
![Ethyl 5-carbamoyl-2-{[(4-methoxyphenyl)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B10888087.png)
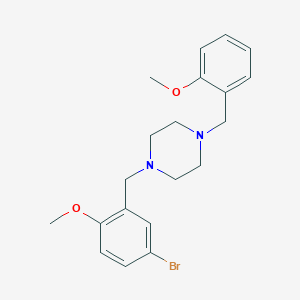
![ethyl (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-(phenylcarbonyl)prop-2-enoate](/img/structure/B10888095.png)
![N~1~-[3-({2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide](/img/structure/B10888107.png)
